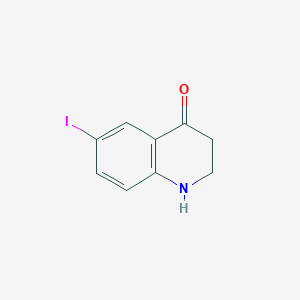

2,3-Dihydro-6-iodoquinolin-4(1H)-one

Description

Contextual Significance of the Quinolone and Dihydroquinolinone Scaffolds in Medicinal Chemistry Research

The quinolone and its partially saturated analog, dihydroquinolinone, represent core structures of significant interest in medicinal chemistry. nih.gov These bicyclic heterocyclic scaffolds are considered "privileged structures" because they can interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities. nih.gov The structural versatility and synthetic accessibility of the quinolone framework have allowed medicinal chemists to generate extensive libraries of derivatives. researchgate.net

Historically, the quinolone scaffold was first recognized for its antibacterial properties, leading to the development of a major class of synthetic antibiotics. organic-chemistry.orgbrieflands.com However, research has since revealed a much broader range of biological potential. Quinolone derivatives have been investigated for numerous therapeutic applications, as detailed in the table below.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antibacterial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Neuroprotective | Neurology |

| Antihypertensive | Cardiovascular Diseases |

This table summarizes the diverse biological activities attributed to the quinolone scaffold based on extensive medicinal chemistry research. brieflands.comrsc.orgresearchgate.net

The dihydroquinolin-4(1H)-one nucleus is also a cornerstone in the development of new medicines due to its broad spectrum of activities. nih.gov These compounds can be viewed as aza-analogs of flavanones and are not only crucial intermediates in the synthesis of fully aromatic quinolinones but also possess their own distinct medicinal properties. mdpi.com Derivatives of dihydroquinolinone are being explored for treating conditions such as high blood pressure and Alzheimer's disease. mdpi.com The presence of both a hydrogen bond donor (-NH) and an acceptor (-C=O) in the dihydroquinolinone scaffold provides key interaction points for binding to biological targets. nih.gov Furthermore, the structure allows for easy derivatization at multiple positions, enabling chemists to fine-tune the molecule's properties for enhanced potency and selectivity. nih.gov

Rationale for Investigating Halogenated Dihydroquinolinone Derivatives in Academic Contexts

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a well-established strategy in medicinal chemistry to modulate the properties of a lead compound. The investigation of halogenated dihydroquinolinone derivatives is driven by the significant impact these substituents can have on a molecule's physicochemical and biological profile. nih.gov

The type of halogen and its position on the aromatic rings can have a starring role in the molecular conformation and crystal packing of dihydroquinolinones. nih.gov This structural influence is critical as it dictates how the molecule interacts with its biological target. For example, crystal structure analyses have revealed that C–H···halogen interactions, alongside other non-covalent forces, are instrumental in stabilizing the molecular packing. nih.gov

From a drug design perspective, halogenation offers several advantages:

Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can alter the electron distribution within the molecule, affecting its reactivity and binding affinity.

Increased Lipophilicity: Introducing halogens, particularly chlorine, bromine, and iodine, generally increases the lipophilicity (fat-solubility) of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The presence of a halogen can block sites of metabolic attack, thereby increasing the compound's half-life in the body.

Halogen Bonding: Halogen atoms can participate in a specific type of non-covalent interaction known as halogen bonding. This is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule, which can contribute to the binding affinity and selectivity of a drug for its target receptor.

The study of halogenated dihydroquinolines is therefore a rational approach to explore new chemical space and develop novel compounds with potentially improved therapeutic properties. nih.gov Research into isostructural halogenated dihydroquinolinones, for instance, allows for a systematic analysis of how different halogens affect electronic, optical, and biological properties. mdpi.com

Overview of Current Academic Research Trajectories for 2,3-Dihydro-6-iodoquinolin-4(1H)-one and Related Iodinated Quinolones

While extensive research exists on quinolones and their halogenated derivatives, the academic trajectory for this compound is primarily situated within the broader context of synthetic methodology and the exploration of iodinated heterocycles for biological applications.

Specific research on this compound itself is not widely published as a standalone topic. Instead, its relevance appears in studies focused on creating libraries of functionalized quinolinones. For example, synthetic routes to the 2,3-dihydroquinolin-4(1H)-one core often involve precursors that could logically include an iodine substituent. One such method is the palladium-catalyzed intramolecular coupling of β-(2-iodoanilino)esters, which directly yields the dihydroquinolinone scaffold. researchgate.net By starting with a para-iodinated aniline (B41778) derivative, this synthetic strategy could be employed to produce this compound. Other domino reactions and acid-catalyzed cyclizations provide versatile pathways to dihydroquinolinones, where the use of iodinated starting materials is a feasible option for generating structural diversity. rsc.orgmdpi.com

The broader research into iodinated quinoline (B57606) derivatives provides context for the potential applications of this compound. Current academic investigations into iodinated quinolines include:

Antimicrobial Agents: Studies have shown that incorporating iodine into quinoline structures can lead to compounds with significant antimicrobial activity. nih.gov For instance, a library of 6-iodo-substituted carboxy-quinolines demonstrated effects against Staphylococcus epidermidis and Candida parapsilosis, suggesting that iodo-quinoline derivatives are promising scaffolds for developing new antimicrobial agents. nih.gov

Molecular Imaging Probes: The iodine atom, particularly its radioactive isotopes (like ¹²⁵I), is highly valuable in the development of radioligands for molecular imaging techniques such as Single Photon Emission Computed Tomography (SPECT). nih.gov Research has focused on designing and synthesizing radioiodinated quinoline derivatives as specific imaging agents for targets like the platelet-derived growth factor receptor β (PDGFRβ), which is overexpressed in many tumors. nih.gov In this context, an iodinated benzo[d]imidazole-quinoline derivative showed promise as a PDGFRβ imaging agent. nih.gov The 6-iodo position on a dihydroquinolinone core could similarly serve as a site for radioiodination.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWMYLLMTUTUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291458 | |

| Record name | 2,3-Dihydro-6-iodo-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-27-8 | |

| Record name | 2,3-Dihydro-6-iodo-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38470-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-iodo-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 6 Iodoquinolin 4 1h One

Diverse Synthetic Routes to the 2,3-Dihydro-6-iodoquinolin-4(1H)-one Core Structure

The construction of the this compound framework is a multi-faceted process, often involving the initial formation of a dihydroquinolinone ring followed by a carefully controlled iodination step.

Cyclization Strategies and Precursor Chemistry for Dihydroquinolinones

The synthesis of the dihydroquinolinone core can be achieved through various cyclization strategies, starting from readily available precursors. Traditional methods like the Skraup, Friedländer, and Combes reactions, while effective, often require harsh conditions such as strong acids. nih.gov More contemporary approaches focus on transition metal-catalyzed reactions that proceed under milder and more selective conditions. nih.gov

One prevalent strategy involves the cyclization of N-arylacrylamides. This can be achieved through photocyclization, where UV light irradiation, sometimes mediated by a sensitizer (B1316253) like tetralone, triggers an energy transfer and a 1,3-hydrogen shift to yield the dihydroquinolinone. organic-chemistry.org Another approach utilizes photocatalysts, such as luminescent platinum(II) complexes, to induce a 6π cyclization of N-arylacrylamides. mdpi.com The presence of additives, particularly inorganic bases like cesium carbonate, can be crucial for the success of these reactions. mdpi.com

Domino reactions, which involve multiple bond-forming events in a single pot, offer an efficient route to dihydroquinolinones. nih.govmdpi.com For instance, a reduction-reductive amination strategy starting from 2-nitroarylketones or aldehydes, catalyzed by palladium on carbon (Pd/C), can produce tetrahydroquinolines which can be subsequently oxidized to the desired dihydroquinolinones. nih.gov Another domino approach involves a Michael addition followed by an SNAr reaction. nih.gov

The choice of precursors is critical. N-prenylated 2-aminobenzaldehydes can undergo a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) to form 1,2-dihydroquinolines, which are closely related to the target structure. nih.gov Similarly, β-(2-iodoanilino)esters can undergo an intramolecular coupling catalyzed by a palladium(0) complex to yield 2,3-dihydroquinolin-4(1H)-ones. researchgate.net

Table 1: Selected Cyclization Strategies for Dihydroquinolinone Synthesis

| Strategy | Precursor | Catalyst/Conditions | Key Features |

| Photocylization | N-arylacrylamides | UV light, Tetralone | Energy transfer mechanism, good functional group compatibility. organic-chemistry.org |

| Photocatalytic 6π Cyclization | N-arylacrylamides | Luminescent Platinum(II) complex, Cs₂CO₃ | Photo-induced cyclization, additives play a key role. mdpi.com |

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | Domino reaction, forms tetrahydroquinoline intermediate. nih.gov |

| Hydrazine-Catalyzed RCCOM | N-prenylated 2-aminobenzaldehydes | Hydrazine | Forms 1,2-dihydroquinolines. nih.gov |

| Intramolecular Coupling | β-(2-iodoanilino)esters | Pd(0) catalyst | Mild conditions, good functional group tolerance. researchgate.net |

Regioselective Iodination Techniques for Quinolone Systems

Once the dihydroquinolinone core is formed, the next crucial step is the regioselective introduction of an iodine atom at the C6 position. Direct C-H iodination is a powerful tool, and radical-based methods have been developed for the iodination of quinolines and quinolones. researchgate.netrsc.orgscispace.com These reactions often exhibit a preference for the C3 position. researchgate.netrsc.orgscispace.com

To achieve iodination at the C6 position, electrophilic aromatic substitution is a common strategy. This typically involves the use of molecular iodine (I₂) in the presence of an oxidizing agent like potassium iodate (B108269) (KIO₃) or hydrogen peroxide (H₂O₂) in an acidic medium. The specific reaction conditions can be tuned to favor iodination at the desired position.

Another approach involves the use of N-iodosuccinimide (NIS) as the iodine source. The activation of NIS can be achieved using strong Lewis acids, such as iron(III) triflimide, which can be generated in situ. acs.org This method allows for efficient and highly regioselective iodination of a wide range of aromatic substrates under mild conditions. acs.org

Catalyst Systems and Reaction Condition Optimization in Dihydroquinolinone Synthesis

The choice of catalyst and the optimization of reaction conditions are paramount for achieving high yields and selectivity in dihydroquinolinone synthesis. Palladium catalysts are widely used in various cyclization and coupling reactions. organic-chemistry.orgmdpi.comresearchgate.net For instance, in the intramolecular coupling of β-(2-iodoanilino)esters, a palladium(0) catalyst is employed. researchgate.net The selection of the appropriate ligand for the palladium catalyst is also critical, as it can influence the efficiency and selectivity of the reaction. organic-chemistry.org

Copper-catalyzed tandem reactions have also been developed for the synthesis of dihydroquinolin-2(1H)-ones. mdpi.com For example, the reaction of N-arylcinnamamides with benzyl (B1604629) hydrocarbons can be catalyzed by copper(I) oxide (Cu₂O) in the presence of an oxidant like tert-butylperoxy benzoate (B1203000) (TBPB). mdpi.com

In photocatalytic systems, the choice of the photocatalyst is crucial. Luminescent platinum(II) complexes and fac-Ir(ppy)₃ have been successfully used to promote the synthesis of dihydroquinolinones. mdpi.com The reaction conditions, such as the solvent, temperature, and the presence of additives, need to be carefully optimized for each specific reaction. For example, in some palladium-catalyzed reactions, the choice of base can significantly impact the outcome. organic-chemistry.org

Table 2: Catalyst Systems in Dihydroquinolinone Synthesis

| Catalyst System | Reaction Type | Key Features |

| Pd(0)/Ligand | Intramolecular Coupling/Cyclization | Mild conditions, good functional group tolerance. organic-chemistry.orgresearchgate.net |

| Cu₂O/TBPB | Tandem Radical Addition/Cyclization | Forms trans-dihydroquinolinones. mdpi.com |

| Luminescent Pt(II) complex | Photocatalytic 6π Cyclization | Photo-induced reaction, requires additives. mdpi.com |

| fac-Ir(ppy)₃ | Photocatalytic C-C bond activation | Generates acyl radicals. mdpi.com |

| Iron(III) triflimide | Regioselective Iodination | Activates NIS for C-H iodination. acs.org |

Derivatization Strategies of the this compound Core Structure

The this compound core structure provides multiple handles for further chemical modification, allowing for the synthesis of a diverse library of compounds.

N-Substitution Reactions

The nitrogen atom at the 1-position of the dihydroquinolinone ring is a common site for substitution. N-alkylation can be achieved through various methods, including reaction with alkyl halides in the presence of a base. Domino reactions can also be designed to incorporate N-substitution. For example, a palladium-catalyzed N-alkylation of a 2-methanesulfonamidobenzaldehyde with an allylic acetate (B1210297) can be the initial step in a sequence leading to a substituted dihydroquinolinone. nih.gov

C-Alkylation and Arylation at Unsubstituted Positions

The dihydroquinolinone ring offers several positions for C-alkylation and C-arylation. Radical-based methods are particularly useful for introducing alkyl groups. For instance, alkyl radicals can be generated from carboxylic acids using a silver nitrate (B79036) catalyst and a potassium persulfate oxidant, which then add to the double bond of an N-arylcinnamamide followed by cyclization. mdpi.com Similarly, alkyl boronic acids can serve as precursors for alkyl radicals in the presence of oxygen as an oxidant. mdpi.com

Palladium-catalyzed reactions are also employed for C-C bond formation. For example, the alkylarylation of acrylamides with unactivated alkyl halides can be achieved using a palladium catalyst, with dppf (1,1′-bis(diphenylphosphino)ferrocene) as a ligand. mdpi.com C-H activation strategies have also been developed for the direct arylation of quinoline (B57606) derivatives, often targeting specific positions based on the directing group and catalyst system. researchgate.net While direct C-H iodination often favors the C3 position, subsequent cross-coupling reactions at the C6-iodo position can be used to introduce a wide variety of aryl and alkyl groups.

Table 3: Derivatization Strategies

| Position | Reaction Type | Reagents/Catalyst | Key Features |

| N1 | N-Alkylation | Alkyl halides, Base | Standard alkylation method. |

| N1 | Domino N-Alkylation/Cyclization | Pd catalyst, Allylic acetates | Multi-step one-pot synthesis. nih.gov |

| C3/C4 | Radical Alkylation | AgNO₃/K₂S₂O₈, Carboxylic acids | Generation of alkyl radicals for addition/cyclization. mdpi.com |

| C3/C4 | Radical Alkylation | O₂, Alkyl boronic acids | Metal-free alkylation. mdpi.com |

| C3/C4 | Pd-catalyzed Alkylarylation | PdCl₂/dppf, Alkyl halides | Cascade radical pathway. mdpi.com |

Modifications at the Carbonyl Group

The carbonyl group at the C-4 position of the 2,3-dihydroquinolin-4(1H)-one scaffold is a key site for a variety of chemical transformations. These modifications allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. The reactivity of the carbonyl group in this compound enables several important synthetic operations, including reduction to alcohols or methylene (B1212753) groups, olefination reactions to form carbon-carbon double bonds, and condensation reactions to generate novel heterocyclic systems.

Reduction of the Carbonyl Group

The reduction of the ketone functionality in this compound can lead to the formation of the corresponding secondary alcohol, 2,3-Dihydro-6-iodoquinolin-4(1H)-ol, or complete reduction to the methylene group, yielding 1,2,3,4-tetrahydro-6-iodoquinoline. The choice of reducing agent and reaction conditions dictates the outcome of the reaction.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of cyclic ketones to their corresponding alcohols. For the complete reduction to a methylene group, harsher conditions are typically required, such as those used in the Wolff-Kishner or Clemmensen reductions.

Furthermore, the carbonyl group can undergo reductive amination, where it reacts with an amine in the presence of a reducing agent to form a new C-N bond, ultimately yielding amino-substituted tetrahydroquinolines.

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Reduction to Alcohol | This compound | NaBH₄, Methanol | 2,3-Dihydro-6-iodoquinolin-4(1H)-ol |

| Complete Reduction | This compound | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | 1,2,3,4-Tetrahydro-6-iodoquinoline |

| Reductive Amination | This compound and a primary amine (R-NH₂) | NaBH(OAc)₃ or NaBH₃CN | 4-Amino-6-iodo-1,2,3,4-tetrahydroquinoline derivative |

Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for the conversion of ketones into alkenes. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This methodology can be applied to this compound to introduce an exocyclic double bond at the C-4 position. The reaction involves a phosphonium (B103445) ylide, which is typically prepared from the corresponding phosphonium salt by treatment with a strong base. masterorganicchemistry.com The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene. organic-chemistry.orgyoutube.com

The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. masterorganicchemistry.comlibretexts.org This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

| Reactant | Wittig Reagent | Base | Product |

|---|---|---|---|

| This compound | Methyltriphenylphosphonium bromide | n-Butyllithium | 6-Iodo-4-methylene-1,2,3,4-tetrahydroquinoline |

| This compound | (Carbethoxymethyl)triphenylphosphonium bromide | Sodium ethoxide | Ethyl 2-(6-iodo-1,2,3,4-tetrahydroquinolin-4-ylidene)acetate |

Condensation Reactions for Spiro Compounds

The carbonyl group of this compound is an excellent electrophile for condensation reactions with various nucleophiles. A particularly interesting application is the synthesis of spirocyclic compounds, where the C-4 carbon becomes the spiro center of a new ring system. Isatin (1H-indole-2,3-dione) and its derivatives are common reaction partners for generating spirooxindoles, a class of compounds with significant biological and pharmaceutical relevance. dergipark.org.trresearchgate.netsemanticscholar.org

The reaction between this compound and isatin, typically catalyzed by an acid or base, would proceed via an aldol-type condensation. This is followed by cyclization and dehydration to afford the spiro[indole-3,4'-quinoline] derivative. The conditions for such reactions can often be optimized to be environmentally benign, for instance by using green catalysts or solvent-free conditions. nih.govjsynthchem.com

| Reactants | Catalyst/Conditions | Product |

|---|---|---|

| This compound and Isatin | Piperidine, Ethanol, Reflux | 6'-Iodo-1',2'-dihydrospiro[indole-3,4'-quinolin]-2(1H)-one |

| This compound and N-Methylisatin | L-Proline, DMSO | 6'-Iodo-1-methyl-1',2'-dihydrospiro[indole-3,4'-quinolin]-2(1H)-one |

Structure Activity Relationship Sar Investigations and Mechanistic Insights for 2,3 Dihydro 6 Iodoquinolin 4 1h One Derivatives

Correlating Structural Modulations with Observed Biological Interactions in Quinolone Systems

The biological profile of a quinolone derivative is intricately linked to its three-dimensional structure and the specific chemical groups attached to its core. The conformation of the molecule and the interactions it can establish with biological receptors are key determinants of its therapeutic properties. researchgate.net

The type and position of substituents on the quinolone ring system profoundly affect molecular recognition and biological activity. Research has consistently shown that even minor chemical alterations can lead to significant changes in a compound's potency and selectivity. chemrxiv.org

For instance, in the development of antibacterial quinolones, the substituent at the N1 position has been identified as a critical controller of potency and certain pharmacokinetic properties like bioavailability. researchgate.net Similarly, modifications at other positions, such as the C7 and C8, have been shown to enhance potency against resistant bacterial strains. researchgate.net A study on tetrahydroquinolone derivatives acting as GPR41 modulators demonstrated that altering the aryl group attached to a furan (B31954) moiety could switch the compound's activity from antagonistic to agonistic. nih.gov This highlights the pivotal role that specific substitution patterns play in defining the pharmacological output.

In a series of synthesized 6-iodo-2-methylquinazolin-4-(3H)-one derivatives (a related scaffold), varying the substituent at the 3N-position resulted in a range of cytotoxic activities against different cancer cell lines. nih.gov For example, compound 3d (with a 2,4-dichlorophenyl substituent) showed significant activity against HeLa cervical cancer cells, while compound 3a (with a phenyl substituent) was more effective against HL60 leukemia cells, underscoring the influence of the substitution pattern on target specificity. nih.gov

| Compound | 3N-Substituent | HeLa (Cervical Cancer) | HL60 (Leukemia) | U937 (Lymphoma) |

|---|---|---|---|---|

| 3a | Phenyl | > 100 | 21 | 30 |

| 3b | 4-Methylphenyl | 60 | > 100 | > 100 |

| 3d | 2,4-Dichlorophenyl | 10 | > 100 | > 100 |

| 3e | 4-Methoxyphenyl | 70 | > 100 | > 100 |

| 3h | 3-Chloro-4-fluorophenyl | > 100 | > 100 | > 100 |

The dihydroquinolinone scaffold itself is not merely a passive framework but an active participant in target binding. Quinolines and their derivatives are recognized as important building blocks in the structures of many physiologically active compounds. bowen.edu.ng The heterocyclic ring system can engage in various non-covalent interactions, which are crucial for stabilizing the ligand-receptor complex.

Studies on kinase inhibitors have provided detailed insights into how such scaffolds interact with protein targets. For example, in a co-crystal structure of a related pyrrolopyridine inhibitor with its target kinase, the nitrogen atoms of the heterocyclic core were observed to form critical hydrogen bonds with the protein's "hinge" region in the ATP-binding site. nih.gov The pyrrole (B145914) nitrogen acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, anchoring the molecule in the active site. nih.gov This demonstrates the fundamental role of the ring system's heteroatoms in establishing high-affinity binding. Furthermore, the quinolinone class of molecules has been identified as effective for anticancer therapy, with molecular docking studies indicating their potential to bind with high affinity to targets like human aldehyde dehydrogenase 1A1 (ALDH1A1). researchgate.net

The presence of an iodine atom at the 6-position of the dihydroquinolinone ring is a key structural feature that significantly modulates the compound's properties. Halogen atoms, particularly iodine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity. The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a receptor's binding pocket, which can enhance binding affinity and selectivity.

Studies on 6-iodo-substituted carboxy-quinolines suggest that these compounds are interesting scaffolds for developing new antimicrobial agents. nih.gov The introduction of the iodine atom is a critical modification that contributes to their biological activity. nih.gov In a different context, the structural similarity between the di-iodinated ring of the antiarrhythmic drug amiodarone (B1667116) and the thyroid hormone triiodothyronine is known to be the basis for its effects on thyroid receptors. scirp.org This provides a clear example of how iodine atoms can direct a molecule's interaction towards specific biological targets. The cytotoxic activity observed in a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives further confirms that the iodo-substituted core is a viable scaffold for developing potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,3-Dihydro-6-iodoquinolin-4(1H)-one Analogues

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method allows for the prediction of activity for novel compounds and provides insights into the molecular properties that drive biological effects.

The foundation of a robust QSAR model lies in the calculation of molecular descriptors and the selection of the most relevant ones. nih.gov Descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.net For quinolone derivatives, a wide range of descriptors have been employed in QSAR studies. These can include quantum mechanical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, total energy, and dipole moment, as well as topological and physicochemical descriptors like molecular weight and LogP. researchgate.net

The process of developing a QSAR model involves several steps. First, molecular descriptors are calculated for a set of compounds with known activities (the training set). researchgate.net Next, a crucial variable selection step is performed to identify the subset of descriptors that best correlates with the observed activity, avoiding issues like multicollinearity. bowen.edu.ngyoutube.com Various statistical methods are used for this selection and for building the final model, including Genetic Function Algorithm (GFA), Multiple Linear Regression (MLR), and machine learning approaches like Support Vector Machines (SVM). nih.govresearchgate.netnih.gov For example, a QSAR model for antiplasmodial aminoquinolines identified descriptors related to ionization potential (ATSC5i) and atomic polarizabilities (GATS8p) as being critical for activity. nih.gov

| Descriptor Type | Examples | Model Building Method | Reference |

|---|---|---|---|

| Quantum Mechanical | HOMO/LUMO Energy, Dipole Moment, Heat of Formation | DFT-based QSAR | researchgate.net |

| Topological | Molecular Connectivity Indices, Atom Pairs, TopoShape | GA-PLS, KNN, GFA | nih.govnih.gov |

| Autocorrelation | ATSC5i (weighted by ionization potential), GATS8p (weighted by polarizability) | Genetic Function Algorithm (GFA) | nih.gov |

| Physicochemical | LogP, Molecular Weight | Multiple Linear Regression (MLR) | researchgate.net |

| 3D Descriptors | Steric and Electrostatic Fields (from CoMFA) | Partial Least Squares (PLS) | nih.gov |

A key purpose of developing a QSAR model is to use it as a predictive tool for designing novel, more potent analogues. The reliability and predictive power of a model are assessed through rigorous internal and external validation procedures. nih.gov Internal validation often involves techniques like leave-one-out cross-validation (Q²), while external validation uses an independent test set of compounds that were not used in model development. nih.govnih.gov

A well-validated QSAR model can accurately forecast the biological activity of compounds that have not yet been synthesized. nih.gov For instance, a QSAR model developed for a series of antiplasmodial compounds demonstrated good predictive ability with an external R² of 0.7015, indicating it could reliably predict the activity of new analogues. nih.gov Similarly, another model for quinolone antibiotics showed strong predictive capability for toxicity parameters. nih.gov These predictive models are invaluable in drug discovery, as they allow researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. researchgate.net

Molecular Mechanisms of Action and Biological Target Identification for 2,3 Dihydro 6 Iodoquinolin 4 1h One

Elucidation of Specific Protein-Ligand Interactions

While direct protein-ligand interaction studies for 2,3-Dihydro-6-iodoquinolin-4(1H)-one are not available, research on analogous compounds provides insights into potential interactions.

Enzyme Inhibition and Activation Studies (e.g., Topoisomerase, Tyrosine Kinases, HDACs)

There is no direct evidence of this compound inhibiting topoisomerases, tyrosine kinases, or HDACs. However, studies on related heterocyclic systems suggest that this class of compounds has the potential for enzyme inhibition.

The 6-iodo substitution has been identified as a key feature for the anticancer activity of quinazoline (B50416) derivatives, which are structurally similar to quinolinones. For instance, 6-iodoquinazoline (B1454157) derivatives have demonstrated inhibitory effects on enzymes such as Epidermal Growth Factor Receptor (EGFR), a type of tyrosine kinase. The iodine atom is thought to contribute to inhibitory potency through the formation of halogen bonds and hydrophobic interactions within the enzyme's active site.

Furthermore, a broad range of 2,3-dihydroquinazolin-4(1H)-one derivatives have been synthesized and shown to possess cytotoxic effects against various cancer cell lines, with some exhibiting sub-micromolar potency. nih.gov The proposed mechanism for some of these compounds is the inhibition of tubulin polymerization, a process critical for cell division. nih.gov For example, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit tubulin polymerization and induce cell cycle arrest. nih.gov

While these findings are for related but distinct molecules, they highlight the potential for dihydroquinolinone scaffolds to interact with and inhibit key cellular enzymes.

Table 1: Anticancer Activity of Representative 2,3-Dihydroquinazolin-4(1H)-one Derivatives

| Compound | C-2 Substituent | Cancer Cell Line | Growth Inhibition (GI₅₀, µM) |

| 15 | Phenyl | MCF-7 (Breast) | 1.3 |

| 16 | Tolyl | MCF-7 (Breast) | 4.0 |

| 39 | 1-Naphthyl | HT29 (Colon) | 0.02 |

| 39 | 1-Naphthyl | A2780 (Ovarian) | <0.05 |

| 39 | 1-Naphthyl | H460 (Lung) | <0.05 |

Data sourced from a study on 2,3-dihydroquinazolin-4(1H)-ones as cytotoxic agents. nih.gov The specific compound this compound was not evaluated in this study.

Receptor Binding and Modulation Investigations

Specific receptor binding and modulation studies for this compound are not documented in the available literature. However, the broader class of quinoline (B57606) derivatives has been investigated for activity at various receptors. For example, certain quinoline-2,4(1H,3H)-dione analogs have been developed as potent and selective ligands for the cannabinoid type 2 receptor (CB2R).

Additionally, some 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated as selective inhibitors of human neuronal nitric oxide synthase (nNOS), indicating that this scaffold can be tailored to interact with specific receptor and enzyme targets. nih.gov One such derivative, (S)-35, demonstrated efficacy in animal models of neuropathic pain. nih.gov

These examples, while not directly involving this compound, illustrate the versatility of the dihydroquinolinone scaffold in designing receptor-targeted ligands.

DNA/RNA Interaction Analysis

There is currently no available research data on the direct interaction of this compound with DNA or RNA.

Cellular Pathway Perturbation Studies

Information regarding the specific effects of this compound on cellular pathways is limited. The following sections discuss what can be inferred from related compounds.

Gene Expression Profiling in Response to Dihydroquinolinone Derivatives

No studies were found that specifically performed gene expression profiling in response to treatment with this compound. However, transcriptomic analysis is a powerful tool for elucidating the mechanism of action of novel compounds. For instance, a comparative transcriptomic analysis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, which include quinoline-based structures, has been used to understand their structure-activity relationships. nih.gov Such an approach could, in the future, reveal the cellular pathways modulated by this compound.

Proteomic Analysis of Cellular Responses

No proteomic analyses of cellular responses to this compound have been reported. This type of analysis would be valuable in identifying the protein targets and perturbed pathways associated with the compound's activity.

Investigation of Intracellular Signaling Cascade Modifications

Currently, there is a lack of specific studies in the accessible scientific literature that investigate the modifications of intracellular signaling cascades induced by this compound. The biological activity of quinoline derivatives can involve the modulation of various signaling pathways related to cell growth, proliferation, and apoptosis. For the broader class of quinolones, interactions with signaling pathways have been reported, but this information is not specific to the 6-iodo derivative. Without dedicated research, any claims regarding its impact on specific signaling pathways would be speculative.

Identification and Validation of Molecular Targets through Affinity-Based Probes and Other Methodologies

The identification and validation of specific molecular targets for this compound have not been detailed in the available research. Methodologies such as the use of affinity-based probes, affinity chromatography, and proteomic profiling are standard approaches for target deconvolution. These techniques allow for the identification of direct binding partners of a compound within the proteome. However, the application of these methods to this compound has not been reported.

General approaches to target identification often involve:

Affinity-Based Probes: Designing and synthesizing a version of the compound of interest that incorporates a reactive group for covalent attachment to its target or a tag (like biotin) for affinity purification.

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Proteomic Profiling: Utilizing advanced mass spectrometry techniques to identify the proteins that interact with the compound.

While these methodologies are well-established, their successful application requires dedicated research efforts that, to date, have not been published for this compound. The table below illustrates the type of data that would be expected from such studies, but it is important to note that this is a template, and no specific data for this compound is currently available.

Table 1: Hypothetical Data from Molecular Target Identification Studies for this compound

| Methodology | Potential Target(s) Identified | Validating Experiment(s) | Observed Effect |

| Affinity Chromatography-Mass Spectrometry | No Data Available | No Data Available | No Data Available |

| Chemical Proteomics | No Data Available | No Data Available | No Data Available |

| Genetic Knockdown/Overexpression | No Data Available | No Data Available | No Data Available |

| In Vitro Enzyme/Receptor Binding Assays | No Data Available | No Data Available | No Data Available |

| Cellular Thermal Shift Assay (CETSA) | No Data Available | No Data Available | No Data Available |

Preclinical Research Data for this compound Remains Largely Undisclosed

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific preclinical pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) data for the chemical compound this compound.

Despite extensive searches for detailed research findings on the mechanistic aspects of its absorption, distribution, and biotransformation, no dedicated studies detailing the membrane permeability, tissue distribution patterns, or metabolic pathways for this specific iodinated quinolinone derivative could be identified.

The core chemical structure, 2,3-dihydroquinolin-4(1H)-one, and its derivatives are subjects of interest in medicinal chemistry. nih.govnih.gov Research on related but distinct molecular structures, such as quinoline 3-carboxamide derivatives and 2,3-dihydroquinazolin-4(1H)-one analogues, indicates that compounds of this class often undergo metabolism by cytochrome P450 enzymes and are investigated for various therapeutic properties. nih.govnih.gov However, these findings are not directly applicable to the 6-iodo substituted variant.

Scientific inquiry into quinoline derivatives is broad, with studies covering a range of biological activities and synthetic methods. nih.govnih.gov For instance, research on other quinoline compounds has explored their potential as anticancer and anti-inflammatory agents. nih.gov Similarly, studies on 2,3-dihydroquinazolin-4(1H)-ones, which share a bicyclic core but differ in their heterocyclic structure, have been evaluated for their effects on cancer cell metabolism. nih.gov

However, the specific ADME profile of this compound, which would include data on its passage across biological membranes, its distribution into various tissues in preclinical models, and its metabolic fate through Phase I and Phase II reactions, does not appear to be available in the public domain. Without such dedicated studies, any discussion on these properties would be speculative.

Therefore, the requested detailed article focusing solely on the preclinical pharmacokinetic and ADME research for this compound cannot be generated at this time due to the absence of specific scientific data.

Preclinical Pharmacokinetic and Adme Research for 2,3 Dihydro 6 Iodoquinolin 4 1h One Mechanistic Focus

Biotransformation Pathways and Metabolite Characterization

Identification of Active and Inactive Metabolites (Mechanistic Aspects)

The process of drug metabolism involves the biochemical modification of pharmaceutical substances by living organisms, primarily by specialized enzymatic systems. This transformation can result in the formation of metabolites that may be pharmacologically active or inactive. Active metabolites can contribute to the therapeutic effect or potential side effects of the parent drug, while inactive metabolites are typically more water-soluble and more readily excreted from the body.

For the compound 2,3-Dihydro-6-iodoquinolin-4(1H)-one, specific studies identifying its active and inactive metabolites are not available in the reviewed scientific literature. Mechanistic studies to elucidate the metabolic pathways, including potential oxidation, reduction, hydrolysis, or conjugation reactions, have not been published. Therefore, a definitive profile of its metabolites and their biological activity cannot be provided at this time.

Excretion Routes and Clearance Mechanisms

The elimination of a drug and its metabolites from the body is a critical pharmacokinetic process, primarily occurring through renal (urine) and hepatic (feces via bile) routes. Clearance is the measure of the rate at which a drug is removed from the body. Understanding these pathways is essential for determining the dosing regimen and assessing the potential for drug accumulation.

Renal and Hepatic Elimination Pathways

The kidneys and liver are the primary organs responsible for drug elimination. Renal elimination involves the filtration of the drug from the blood, followed by excretion in the urine. Hepatic elimination involves metabolism of the drug in the liver and/or its excretion into the bile.

Biliary Excretion Studies

Biliary excretion is a significant route of elimination for certain drugs and their metabolites, particularly those with higher molecular weights. nih.gov This process involves the transport of the substance from hepatocytes into the bile, which is then released into the small intestine and can be eliminated in the feces. nih.gov

There are no available biliary excretion studies for this compound. In vitro models or in vivo studies in preclinical species, which are typically used to investigate this pathway, have not been described for this compound in the existing literature.

Advanced Analytical and Spectroscopic Characterization for Research Applications of 2,3 Dihydro 6 Iodoquinolin 4 1h One

Chromatographic Methodologies for Purity Assessment and Metabolite Separation

Chromatography is an indispensable technique for separating the components of a mixture, making it ideal for assessing the purity of synthesized 2,3-Dihydro-6-iodoquinolin-4(1H)-one and for isolating potential metabolites in research studies. The choice of chromatographic method depends on the volatility of the analyte and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. It is widely used in the pharmaceutical industry for quality control and the quantitative analysis of compounds in complex mixtures.

For this specific quinolinone derivative, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of over 98% is often required for research applications. The method's conditions, such as mobile phase composition and flow rate, can be optimized to achieve a clear separation of the main compound from any impurities or related substances.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation of quinolinone derivatives. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with a modifier like formic or orthophosphoric acid) | The polar mobile phase elutes the compound from the column; modifiers help to improve peak shape and resolution. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the analysis and affects separation efficiency. |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~280 nm | The quinolinone core possesses a chromophore that absorbs UV light, allowing for sensitive detection. |

| Injection Volume | 10 - 20 µL | The volume of the sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct GC-MS analysis. However, the technique can be applied following a chemical derivatization step to create a more volatile analogue.

Derivatization, such as silylation of the amine group (N-H), reduces the compound's polarity and increases its volatility. The resulting derivative can then be analyzed by GC-MS. In this process, the sample is vaporized and separated on a capillary column before entering the mass spectrometer, which provides mass information for identification. This approach is particularly useful for identifying and quantifying volatile impurities or specific degradation products that may not be amenable to HPLC.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Reacts with the N-H group to form a volatile trimethylsilyl (B98337) (TMS) derivative. |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Separates the volatile derivatives based on their boiling points and interactions with the stationary phase. |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. |

| Temperature Program | Gradient from ~50°C to 290°C | A temperature ramp ensures the separation of compounds with a range of boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that creates reproducible fragmentation patterns for library matching and structural analysis. |

For applications requiring the highest levels of sensitivity and selectivity, such as quantifying trace-level metabolites or impurities, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the superior separation efficiency of UPLC, which uses columns with smaller (sub-2 µm) particles, with the specificity of tandem mass spectrometry.

The UPLC system provides faster analysis times and greater resolution than conventional HPLC. After separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively monitor a specific precursor-to-product ion transition, virtually eliminating matrix interference and allowing for quantification at very low concentrations (ng/L or pg/mL levels). This makes UPLC-MS/MS an invaluable tool for pharmacokinetic studies or for detecting potential genotoxic impurities.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| UPLC Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Small particle size provides higher resolution and faster separations. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Optimized for rapid elution and to facilitate protonation for ESI. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar molecules like the quinolinone derivative, typically forming a protonated molecule [M+H]⁺. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific fragmentation transition (e.g., [M+H]⁺ → specific fragment ion). |

| Detection Limits | Low ng/mL to pg/mL range | Enables the quantification of trace amounts of the compound or its metabolites in complex biological matrices. |

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis in Research

Spectroscopic methods are essential for confirming the chemical structure of this compound. These techniques probe the molecular properties of the compound, providing definitive evidence of its atomic connectivity, molecular weight, and the arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the compound. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are employed to confirm its structure and investigate potential tautomerism.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. A key feature for this compound is the potential for keto-enol tautomerism. The predominance of the keto form, 2,3-dihydroquinolin-4(1H)-one, is confirmed by the presence of a ¹³C signal for the carbonyl group (C=O) typically around 177 ppm and the corresponding signal for the N-H proton in the ¹H spectrum. 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign each proton and carbon signal and confirm the connectivity between different parts of the molecule.

| NMR Experiment | Observed Feature | Structural Interpretation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (~7-8 ppm), aliphatic signals for two CH₂ groups (~2.5-4.5 ppm), and an N-H signal. | Confirms the presence of the substituted benzene (B151609) ring, the dihydro-one ring, and the secondary amine. |

| ¹³C NMR | A signal for a carbonyl carbon (C=O) around 177 ppm. | Provides strong evidence for the keto tautomer over the enol form. |

| HSQC | Correlations between directly bonded protons and carbons. | Assigns protons to their respective carbon atoms. |

| HMBC | Correlations between protons and carbons separated by 2-3 bonds. | Establishes the overall connectivity of the molecular skeleton, confirming the fusion of the rings and the positions of substituents. |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound with high accuracy and to study its fragmentation pattern, which can provide additional structural confirmation.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, yielding a prominent peak for the protonated molecule, [M+H]⁺. The m/z value of this peak allows for the confirmation of the molecular formula. When subjected to higher energy in the mass spectrometer (e.g., through collision-induced dissociation in a tandem MS experiment), the molecule breaks apart in a predictable manner. The fragmentation pattern of quinolone-type structures often involves the loss of small neutral molecules like carbon monoxide (CO) and water (H₂O). The cleavage of the non-aromatic ring is also a common fragmentation pathway. The presence of the iodine atom would result in the loss of an iodine radical (I•) or hydrogen iodide (HI), providing further clues to the structure.

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 274.0 | Protonated molecular ion, confirming the molecular weight of the compound (C₉H₈INO). |

| [M+H - CO]⁺ | 246.0 | Loss of a neutral carbon monoxide molecule, a characteristic fragmentation for quinolones. |

| [M+H - I]⁺ | 147.0 | Loss of the iodine atom, resulting in the 2,3-dihydroquinolin-4(1H)-one fragment. |

| [M+H - HI]⁺ | 146.0 | Loss of a neutral hydrogen iodide molecule. |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal structural proof and detailed conformational insights, which are invaluable for understanding structure-activity relationships.

While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive analysis of closely related halogenated 2,3-dihydroquinolin-4(1H)-one derivatives provides a strong basis for understanding its expected solid-state structure. A comparative study of five halogenated dihydroquinolin-4(1H)-ones, including chloro, bromo, and fluoro-substituted analogs, reveals consistent structural motifs and the influence of the halogen substituent on the crystal packing. nih.gov

In these related structures, the dihydroquinolin-4(1H)-one core typically adopts a conformation where the dihydropyridinone ring is not planar. The crystal packing is often dominated by intermolecular interactions such as C–H⋯O and C–H⋯halogen hydrogen bonds, which organize the molecules into dimers and extended chain-like structures. nih.gov The type and position of the halogen atom have been shown to play a significant role in the molecular conformation and the resulting supramolecular architecture. nih.gov For instance, a comparative analysis of chloro- and nitro-substituted quinolinones demonstrated differences in crystal packing and supramolecular arrangement directly attributable to the different substituent groups. scielo.br

Based on these findings, it can be inferred that the iodine atom in this compound would significantly influence its crystal packing through halogen bonding, a notable non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. Given iodine's size and polarizability, these interactions could be even more pronounced compared to its lighter halogen counterparts, potentially leading to distinct packing arrangements.

For a hypothetical crystal structure of a related compound, such as a 6-bromo-substituted analog, the crystallographic data would be presented in a detailed table.

Interactive Data Table: Crystallographic Data for a Representative Halogenated Dihydroquinolinone Analog

| Parameter | Value |

| Empirical Formula | C₁₅H₁₀BrClO₂ |

| Formula Weight | 335.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2173 (6) |

| b (Å) | 20.7174 (14) |

| c (Å) | 6.9035 (4) |

| α (°) | 90 |

| β (°) | 99.332 (3) |

| γ (°) | 90 |

| Volume (ų) | 1300.83 (14) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.715 |

| Absorption Coefficient (mm⁻¹) | 3.398 |

| F(000) | 672 |

| Data for 6-bromo-2-(4-chlorophenyl)chroman-4-one, a structurally related compound, is provided for illustrative purposes. researchgate.net |

The determination of the crystal structure of this compound would provide definitive data on bond lengths, bond angles, and torsion angles, allowing for a precise understanding of its molecular geometry and the stabilizing intermolecular forces within its crystal lattice.

In Situ Spectroscopic Analysis for Real-time Reaction Monitoring

The synthesis of quinolinone derivatives, often achieved through methods like the Friedländer annulation, can be complex, involving multiple steps and the potential for side-product formation. wikipedia.orgorganic-chemistry.orgresearchgate.net In situ spectroscopic techniques are indispensable tools for monitoring these reactions in real-time, providing kinetic and mechanistic insights that are not accessible through traditional offline analysis. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful method for tracking the progress of a reaction by monitoring changes in the vibrational frequencies of functional groups. For the synthesis of this compound, a probe-based FTIR spectrometer could be inserted directly into the reaction vessel. This would allow for the continuous collection of infrared spectra as the reaction proceeds.

Key transformations that could be monitored include:

The consumption of the carbonyl group of a reactant ketone.

The disappearance of the N-H stretching vibrations of the starting aniline (B41778) derivative.

The emergence of the characteristic amide carbonyl (C=O) stretching vibration of the 2,3-dihydroquinolin-4(1H)-one product, typically in the region of 1650-1690 cm⁻¹.

By plotting the absorbance of these key peaks over time, a reaction profile can be generated, providing data on reaction rates, the presence of intermediates, and the point of reaction completion. This real-time data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy offers another avenue for monitoring the synthesis of this compound. By placing the reaction mixture within an NMR spectrometer (or flowing it through an NMR flow cell), spectra can be acquired at regular intervals. This technique allows for the direct observation of the disappearance of reactant signals and the appearance of product signals in the ¹H or ¹³C NMR spectrum.

For example, in the synthesis of a dihydroquinolinone, one could monitor:

The characteristic signals of the starting materials, such as the aldehyde or ketone protons.

The emergence of new aromatic and aliphatic signals corresponding to the dihydroquinolinone ring system. The distinct chemical shifts of the protons on the newly formed heterocyclic ring would provide a clear indication of product formation.

This method provides quantitative data on the concentration of reactants, products, and any observable intermediates over time, which is invaluable for detailed kinetic analysis and mechanistic investigations.

Interactive Data Table: Spectroscopic Changes Monitored In Situ

| Technique | Species | Key Spectroscopic Feature | Change During Reaction |

| In Situ FTIR | Reactant (e.g., ketone) | C=O stretch (~1715 cm⁻¹) | Decrease in absorbance |

| In Situ FTIR | Reactant (e.g., aniline) | N-H stretch (~3300-3500 cm⁻¹) | Decrease in absorbance |

| In Situ FTIR | Product | Amide C=O stretch (~1650-1690 cm⁻¹) | Increase in absorbance |

| Real-time NMR | Reactant Protons | Specific chemical shifts | Decrease in signal integration |

| Real-time NMR | Product Protons | New, characteristic chemical shifts | Increase in signal integration |

The application of these in situ analytical methods enables a deeper understanding of the reaction dynamics involved in the synthesis of this compound, facilitating process optimization and control.

Computational Chemistry and Molecular Modeling Studies of 2,3 Dihydro 6 Iodoquinolin 4 1h One

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. openmedicinalchemistryjournal.com It is widely used to predict the binding affinity and interaction patterns, providing a static snapshot of the ligand-receptor complex. Following docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time, offering insights into the stability and dynamics of the ligand-protein complex in a simulated physiological environment.

While specific docking studies on 2,3-Dihydro-6-iodoquinolin-4(1H)-one are not extensively documented, research on analogous structures, such as 2,3-dihydroquinazolin-4(1H)-ones, provides valuable predictive insights. For instance, studies on 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticancer agents have utilized molecular docking to investigate their binding to targets like tubulin. nih.gov In one such study, derivatives were docked into the colchicine (B1669291) binding site of tubulin, and subsequent MD simulations over 2000 picoseconds confirmed the stability of the binding poses. nih.gov

Similarly, docking studies on quinazolinone derivatives targeting the NF-κB pathway identified key amino acid residues crucial for binding, including Arg54, Tyr57, and Lys144. nih.gov Another study on novel 4-hydroxyquinazoline (B93491) derivatives targeting Poly(ADP-ribose) polymerase (PARP) revealed that stable complexes were maintained through hydrogen bonds with residues like ASP766, GLY863, and SER904, as well as various hydrophobic interactions. mdpi.com These studies on related scaffolds suggest that the dihydroquinolinone core can effectively interact with various biological targets through a combination of hydrogen bonding and hydrophobic interactions. The iodine atom at the 6-position of this compound could potentially enhance binding affinity through halogen bonding, a specific type of non-covalent interaction.

Table 1: Example of Molecular Docking Results for Quinazolinone/Quinoline (B57606) Analogs

| Compound/Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Analog) | Tubulin (Colchicine site) | Not specified, but potent inhibitor | Amino acids within the colchicine binding site nih.gov |

| Quinazolinone derivatives (General) | NF-κB | Not specified | Arg54, Arg56, Tyr57, Cys59, Glu60 nih.gov |

| Quinazolin-2,4-dione derivative (Compound 4) | COVID-19 Main Protease (Mpro) | -8.1 | THR25, HIS41, CYS44, MET49, GLY143, CYS145 ekb.eg |

This table is illustrative and compiled from studies on analogous compounds to infer potential interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. qulacs.org These calculations can determine a molecule's electronic structure, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and charge distribution. This information is critical for understanding a molecule's reactivity, stability, and potential interaction sites.

For derivatives of the 2,3-dihydroquinolin-4(1H)-one nucleus, DFT calculations have been used to understand the sites of reactivity. nih.gov By analyzing the electronic properties, researchers can predict which parts of the molecule are more likely to engage in electrophilic or nucleophilic attacks. The HOMO-LUMO energy gap, for example, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive.

In the case of this compound, quantum calculations would be essential to understand the electronic influence of the iodine substituent on the quinolinone ring. The iodine atom, being highly polarizable, can significantly alter the electron distribution, dipole moment, and electrostatic potential of the molecule. These calculations can help rationalize the compound's behavior in chemical reactions and its interaction with biological targets. Studies on related heterocyclic systems have shown that such theoretical calculations are invaluable for elucidating reaction mechanisms and structural properties. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron; related to nucleophilicity. |

| LUMO Energy | Indicates the ability to accept an electron; related to electrophilicity. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying positive (electron-poor) and negative (electron-rich) regions for predicting non-covalent interactions. |

Pharmacophore Modeling for Ligand-Based Research Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target receptor is unknown. youtube.com A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. scienceopen.com

Pharmacophore models can be generated from a set of known active ligands. By aligning these molecules, common chemical features responsible for their biological activity can be identified. researchgate.net This model can then be used as a 3D query to screen large compound libraries to find new molecules with the desired activity.

For scaffolds related to this compound, pharmacophore modeling has been successfully applied. In a study on quinoline derivatives with tubulin inhibitory activity, a six-point pharmacophore model (AAARRR) consisting of three hydrogen bond acceptors and three aromatic rings was developed. scienceopen.com This model demonstrated a high correlation between the predicted and actual activities of the compounds and was used to screen a database for new potential hits. scienceopen.com Such an approach could be applied to this compound and its derivatives to identify the key features necessary for a specific biological activity, such as antimicrobial or anticancer effects, and to guide the design of new, more potent analogs. mdpi.com

In Silico Prediction of Structure-Related Biological Interactions

In silico prediction of biological interactions encompasses a wide range of computational methods that use a compound's chemical structure to forecast its biological and pharmacokinetic properties. This includes predicting potential biological targets and assessing drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Target prediction tools, such as TargetHunter, use the principle of chemical similarity, suggesting that structurally similar compounds are likely to have similar biological profiles. nih.gov By comparing a query molecule like this compound against large chemogenomic databases, these algorithms can generate a ranked list of potential protein targets, which can then be validated experimentally. nih.gov

Furthermore, the prediction of ADMET properties is crucial in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.net Web-based tools like SwissADME can calculate various physicochemical descriptors from a molecule's structure, such as lipophilicity (LogP), topological polar surface area (TPSA), and violations of Lipinski's "Rule of Five." mdpi.com Studies on related quinoline and quinazolinone structures have successfully used these tools to evaluate their drug-likeness. researchgate.netnih.gov For instance, analyses have shown that many synthesized triazole-quinoline hybrids possess desirable physicochemical properties, making them good candidates for orally active drugs. nih.gov Such predictions are vital for prioritizing which compounds to synthesize and test, thereby increasing the efficiency of the drug discovery pipeline.

Table 3: Example of Predicted ADMET Properties for a Drug-like Molecule

| Property | Predicted Value/Status | Importance in Drug Discovery |

|---|---|---|

| Lipinski's Rule of Five | 0 violations | Predicts oral bioavailability; compounds with ≤ 1 violation are generally preferred. |

| Molecular Weight | < 500 g/mol | Affects absorption and diffusion. |

| LogP (Lipophilicity) | 1-3 | Influences solubility, permeability, and metabolic stability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with membrane permeability and oral bioavailability. |

| Human Intestinal Absorption | High | Indicates the likelihood of the compound being absorbed from the gut. |

| CYP450 Inhibition | Non-inhibitor (e.g., for CYP2D6, 3A4) | Predicts potential for drug-drug interactions. nih.gov |

This table represents typical parameters and desirable values for a potential oral drug candidate based on in silico predictions for related heterocyclic compounds.

Future Research Directions and Unanswered Questions for 2,3 Dihydro 6 Iodoquinolin 4 1h One

Exploration of Novel Synthetic Pathways and Analogues with Tailored Iodination

Future research into 2,3-Dihydro-6-iodoquinolin-4(1H)-one will benefit significantly from the development of novel and efficient synthetic methodologies. The classic synthesis often involves the iodination of a quinoline (B57606) precursor through electrophilic aromatic substitution, using iodine with an oxidizing agent. However, more advanced and versatile methods are emerging.

One promising direction is the use of one-pot, multi-component reactions. For instance, a method for producing 6-iodo-substituted carboxy-quinolines has been developed using iodo-aniline, pyruvic acid, and various aldehydes in a single step, which is noted for its rapid reaction times and high yields. mdpi.comnih.gov Another approach involves domino reactions, such as the Michael-SNAr strategy, to construct the core 2,3-dihydro-4(1H)-quinolinone structure. mdpi.com

A key area for exploration is the regioselective iodination to create a diverse library of analogues. Research has demonstrated a radical-based direct C-H iodination protocol that selectively targets the C3 position of quinolones. rsc.org Interestingly, the reaction's selectivity can be switched to the C5 position by using substrates like 6-methoxy quinolines, suggesting that both radical and electrophilic pathways can be manipulated. rsc.org This ability to tailor the position of the iodine atom is crucial, as it allows for the synthesis of a wide range of both electron-rich and electron-poor heteroaromatic iodides, which is fundamental for structure-activity relationship studies. rsc.org Further innovation in synthesis includes solvent-free mechanochemical processes that use iodine as an activator, presenting an environmentally benign alternative for creating multi-substituted quinoline derivatives. nih.gov

| Synthetic Method | Key Features | Potential Analogues | Source(s) |

| Electrophilic Aromatic Substitution | Traditional method using I2 and an oxidizing agent. | 6-iodoquinolinones | |

| Three-Component Reaction | One-pot synthesis using iodo-aniline, pyruvic acid, and aldehydes. | 6-Iodo-substituted carboxy-quinolines | mdpi.comnih.gov |

| Penchmann Reaction & Iodination | Formation of quinolinone framework followed by iodination with ICl. | 7-amino-8-iodo-4-methyl-2-quinolinone | indochembull.com |

| Direct C-H Iodination | Radical-based protocol for regioselective iodination (C3 or C5). | C3- and C5-iodoquinolinone analogues | rsc.org |

| Domino Reactions | Multi-step sequences in one operation (e.g., Michael-SNAr). | Highly substituted 2,3-dihydro-4(1H)-quinolinones | mdpi.com |

| Mechanochemical Synthesis | Solvent-free, iodine-mediated oxidative annulation. | Multi-substituted quinolines | nih.gov |

Deeper Elucidation of Undiscovered Molecular Targets and Interaction Mechanisms

The biological activity of quinolinone derivatives is diverse, and a primary future goal is to identify the specific molecular targets of this compound and its analogues. The core quinolinone structure is known to interact with various biomolecules, including enzymes and nucleic acids. For example, fluoroquinolones, a related class, are known to inhibit bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA synthesis. mdpi.com Similarly, certain 4-aminoquinoline (B48711) compounds have shown antiplasmodial activity by inhibiting the haem detoxification process in parasites and trypanocidal activity through the inhibition of trypanothione (B104310) reductase. nih.gov

A particularly compelling avenue of research stems from studies on the structurally related 2,3-dihydroquinazolin-4(1H)-one scaffold. Analogues of this compound have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. nih.govrsc.org Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) binding pocket of tubulin, leading to cell cycle arrest and cytotoxicity. rsc.org Investigating whether this compound or its derivatives share this mechanism could open up new applications. Other potential targets identified for similar quinolinone frameworks include phosphatidylinositol-3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.com The presence of the iodine atom can enhance binding affinity and specificity through the formation of halogen bonds, a factor that warrants detailed investigation in future mechanistic studies.

Integration of Multi-Omics Data for Comprehensive Biological Profiling (Mechanistic)

To achieve a holistic understanding of the biological effects of this compound, future research should move beyond single-endpoint assays and embrace multi-omics approaches. mdpi.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound. mdpi.comnih.gov Such an approach can reveal alterations in entire regulatory pathways and molecular networks, providing deep mechanistic insights. nih.gov

Methodologies for multi-omics data integration are continually advancing. Techniques like concatenation-based clustering (e.g., MoCluster) and factor analysis (e.g., MOFA) can identify shared patterns and principal sources of variability across different omics layers. nih.gov By applying these methods, researchers can analyze how this compound perturbs cellular systems in a dose- and time-dependent manner. nih.gov This would allow for the identification of key biomolecules and pathways associated with its activity, moving from a partial to a holistic understanding of its mechanism of action. mdpi.comnih.gov This comprehensive biological profile is essential for identifying potential efficacy and off-target effects early in the drug discovery process. mdpi.com

Development of Advanced Analytical Probes for Mechanistic Studies